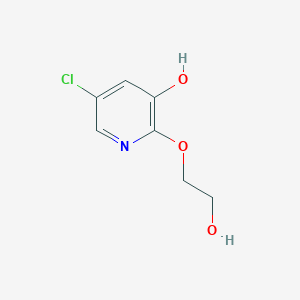![molecular formula C13H15N3O2 B1427834 N-[(3,4-dimethoxyphenyl)methyl]pyrimidin-4-amine CAS No. 1291584-32-1](/img/structure/B1427834.png)
N-[(3,4-dimethoxyphenyl)methyl]pyrimidin-4-amine
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Kinase Inhibition
N-[(3,4-dimethoxyphenyl)methyl]pyrimidin-4-amine derivatives have been identified as inhibitors of specific kinases. For instance, a study by Guillon et al. (2013) reported the crystal structure of a similar compound, designed as an inhibitor of CLK1 and DYRK1A kinases, which are significant for understanding biological mechanisms of action (Guillon et al., 2013).
Synthesis and Chemical Properties
The synthesis process and chemical properties of compounds related to N-[(3,4-dimethoxyphenyl)methyl]pyrimidin-4-amine have been explored in various studies. For example, Khashi et al. (2015) described the DMAP catalyzed synthesis of new tricyclic pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines, highlighting the synthesis techniques and chemical reactions involved in creating these complex molecules (Khashi et al., 2015).
Biological Activity
Deohate and Palaspagar (2020) investigated the insecticidal and antibacterial potential of pyrimidin-4-amine derivatives. They synthesized compounds by cyclocondensation and evaluated them against various insects and microorganisms, indicating potential applications in pest control and antimicrobial treatments (Deohate & Palaspagar, 2020).
Antimicrobial and Antitumor Properties
Murugavel et al. (2015) synthesized a compound structurally similar to N-[(3,4-dimethoxyphenyl)methyl]pyrimidin-4-amine and evaluated its antibacterial activity. Their research showed the potential of these compounds as antibacterial agents, adding to the growing evidence of their medicinal applications (Murugavel et al., 2015).
Pharmaceutical Potential
Thomas et al. (2016) synthesized derivatives that showed antidepressant and nootropic activities. Their research provides insights into the potential therapeutic uses of pyrimidin-4-amine compounds in treating depression and cognitive disorders (Thomas et al., 2016).
Structural and Theoretical Studies
There are also studies focused on the structural analysis and theoretical understanding of related compounds. For instance, Murugavel et al. (2014) conducted experimental and theoretical studies on a compound with a similar structure, providing insights into its molecular conformation and stability (Murugavel et al., 2014).
Wirkmechanismus
Target of Action
The primary targets of N-[(3,4-dimethoxyphenyl)methyl]pyrimidin-4-amine are the CLK1 and DYRK1A kinases . These kinases are part of the Ser/Thr kinases family, which plays a crucial role in the regulation of various cellular processes . They are involved in major diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases .
Mode of Action
N-[(3,4-dimethoxyphenyl)methyl]pyrimidin-4-amine interacts with its targets, CLK1 and DYRK1A kinases, by inhibiting their activity . The compound shows interesting selectivity towards these kinases, with IC50 values of 3.4 and 2.9 μM, respectively . This means that it can inhibit these kinases at relatively low concentrations.
Biochemical Pathways
The inhibition of CLK1 and DYRK1A kinases by N-[(3,4-dimethoxyphenyl)methyl]pyrimidin-4-amine affects various biochemical pathways. These kinases are implicated in numerous regulation processes, especially in Alzheimer’s disease . .
Pharmacokinetics
Its lipophilicity, which refers to the compound’s affinity for a lipid environment, allows it to diffuse easily into cells . This property could potentially impact its bioavailability and pharmacokinetics.
Result of Action
The molecular and cellular effects of N-[(3,4-dimethoxyphenyl)methyl]pyrimidin-4-amine’s action primarily involve the inhibition of CLK1 and DYRK1A kinases . This inhibition can disrupt the normal functioning of these kinases, leading to potential therapeutic effects.
Zukünftige Richtungen
The crystal structure determination of this compound could help understand its detailed three-dimensional arrangement, which could be useful for designing new derivatives . Moreover, solid-state data could be used to clarify the mechanism of action implicating this new CLK1 and DYRK1A kinases inhibitor .
Eigenschaften
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-17-11-4-3-10(7-12(11)18-2)8-15-13-5-6-14-9-16-13/h3-7,9H,8H2,1-2H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDULTEAGAXEHQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC2=NC=NC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3,4-dimethoxyphenyl)methyl]pyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1427752.png)
![6-Oxo-9-phenyl-2,7-diaza-spiro[4.4]nonane-2-carboxylic acid tert-butyl ester](/img/structure/B1427754.png)

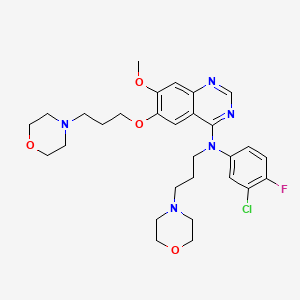
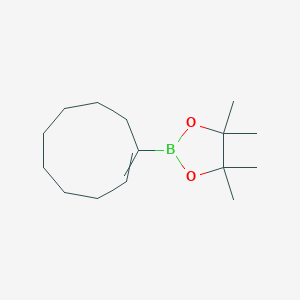
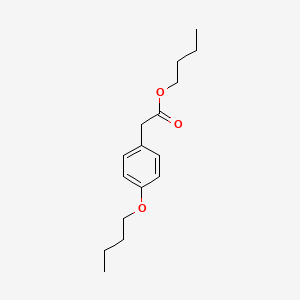

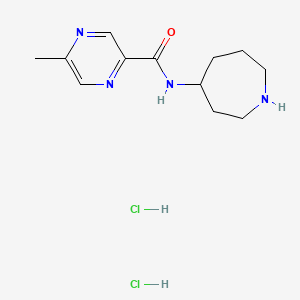
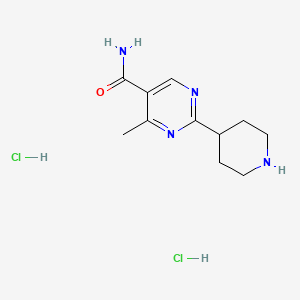
![7-Chloro-8-iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1427768.png)
![methyl 6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carboxylate](/img/structure/B1427769.png)
![2-(4-(Trifluoromethoxy)phenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one](/img/structure/B1427770.png)
![1-(6-Methylpyridin-3-yl)-2-[4-[2-(6-methylpyridin-3-yl)-2-oxoethyl]sulfonylphenyl]ethanone](/img/structure/B1427771.png)
